molecular formula C17H17N5O2S B2761279 N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide CAS No. 1257550-77-8

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

Cat. No.: B2761279
CAS No.: 1257550-77-8
M. Wt: 355.42
InChI Key: NCSRWFWCMIKBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyridazinone moiety, and a picolinamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 2,4-dimethylthiazole, the compound is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyridazinone Moiety: The thiazole derivative is then reacted with hydrazine derivatives to form the pyridazinone ring. This step often requires heating and the use of solvents like ethanol or methanol.

    Coupling with Picolinamide: The final step involves coupling the pyridazinone-thiazole intermediate with picolinamide. This is typically achieved through amide bond formation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the functional groups, particularly the carbonyl group in the pyridazinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
  • N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide

Uniqueness

Compared to similar compounds, N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its picolinamide moiety, in particular, enhances its ability to interact with biological targets, making it a more versatile and potent compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-11-16(25-12(2)20-11)13-6-7-15(23)22(21-13)10-9-19-17(24)14-5-3-4-8-18-14/h3-8H,9-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSRWFWCMIKBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.